molecular formula C11H18ClN3O2S B14787326 (R)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

(R)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B14787326
M. Wt: 291.80 g/mol
InChI Key: AGAHHDLPCUDSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with ethoxy, methylthio, and pyrrolidin-3-yloxy groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and thiourea.

    Substitution Reactions: The ethoxy and methylthio groups are introduced via nucleophilic substitution reactions. For instance, ethylation can be achieved using ethyl iodide in the presence of a base, while methylthio substitution can be done using methylthiol.

    Pyrrolidin-3-yloxy Group Addition: The pyrrolidin-3-yloxy group is introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy and pyrrolidin-3-yloxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine: The non-hydrochloride form of the compound.

    ®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.

    ®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)benzene: A benzene derivative with similar substituents.

Uniqueness

®-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is unique due to its specific combination of substituents and the presence of a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C11H18ClN3O2S

Molecular Weight

291.80 g/mol

IUPAC Name

4-ethoxy-2-methylsulfanyl-6-pyrrolidin-3-yloxypyrimidine;hydrochloride

InChI

InChI=1S/C11H17N3O2S.ClH/c1-3-15-9-6-10(14-11(13-9)17-2)16-8-4-5-12-7-8;/h6,8,12H,3-5,7H2,1-2H3;1H

InChI Key

AGAHHDLPCUDSSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC(=N1)SC)OC2CCNC2.Cl

Origin of Product

United States

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